molecular formula C6H7N5O2 B3011838 8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 154640-05-8

8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B3011838
CAS No.: 154640-05-8
M. Wt: 181.155
InChI Key: NJOYYTJYAMKQAG-UHFFFAOYSA-N
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Description

“8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a chemical compound that is related to the antidiabetic drug Linagliptin . Linagliptin is a xanthine derivative and a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes .


Synthesis Analysis

During the process development of Linagliptin, several process-related impurities were detected . These impurities were identified, synthesized, and subsequently characterized by their respective spectral data . The identification of these impurities should be useful for quality control and the validation of the analytical method in the manufacture of Linagliptin .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It has a molecular weight of 472.55 . The InChI code for this compound is 1S/C25H28N8O2/c1-4-5-13-32-21-22 (29-24 (32)31-12-8-9-17 (26)14-31)30 (3)25 (35)33 (23 (21)34)15-20-27-16 (2)18-10-6-7-11-19 (18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m1/s1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps . For example, cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride afforded 2-(chloromethyl)-4-methylquinazoline .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 190-196°C . It is a powder in physical form .

Scientific Research Applications

Methylation and Stereochemistry

  • Purine Studies : Research has explored the methylation of various purine derivatives, including 8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. The study provides insights into the stereochemistry of the tetrahydro-derivatives of these purines, important for understanding their chemical properties and potential applications in synthesis (Armarego & Reece, 1976).

Protective Groups in Synthesis

  • Thietanyl Protection : A 2020 study discussed using thietanyl protecting groups in the synthesis of 8-substituted purines. This approach is significant for synthesizing purine derivatives, potentially including 8-Amino-3-methyl variants, under mild conditions (Khaliullin & Shabalina, 2020).

Anticancer Activity

  • Synthesis of Purine-diones : A 2017 study focused on the design and synthesis of purine-diones, including variants similar to 8-Amino-3-methyl purine-diones, demonstrating potential anticancer activity. This highlights a vital application in the development of new therapeutic agents (Hayallah, 2017).

Structural Studies and Affinity Relationships

  • Serotonin Receptor Affinity : A study examined the affinity of 8-Amino-3-methyl purine-dione derivatives for serotonin receptors, indicating a potential role in neurological research and the design of compounds targeting these receptors (Żmudzki et al., 2015).

Synthesis Techniques

  • Novel Synthetic Methods : Research has been conducted on novel synthesis methods of purine derivatives, which can be applied to the synthesis of 8-Amino-3-methyl purine-diones. Such methods are crucial for creating new compounds with potential applications in various fields (Simo et al., 1998).

Safety and Hazards

The safety information for “8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” includes several hazard statements such as H300, H315, H318, H361, and H372 . The precautionary statements include P201, P202, P260, P264, P270, P280, P281, P301+P310, P302+P352, P305+P351+P338, P308+P313, P310, P314, P330, P332+P313, P362, P405, and P501 .

Properties

IUPAC Name

8-amino-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h1H3,(H3,7,8,9)(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOYYTJYAMKQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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